- N-formyl hydroxylamine compound used as peptide deformylase inhibitor, Korea, , ,
Cas no 93107-30-3 (1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid)

93107-30-3 structure
Nome del prodotto:1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Numero CAS:93107-30-3
MF:C13H9F2NO3
MW:265.212270498276
MDL:MFCD01646375
CID:803121
PubChem ID:253659993
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 1-Cyclopropyl-6-, 7-Difluoro-1,4-Dihydro-4-Oxoquinoline-3-carboxylic Acid
- 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 3-Quinolinecarboxylicacid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-
- BESIVANCE I
- 6,7-Difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid
- 1-CYCLOPROPYL-1,4-DIHYDRO-6,7-DIFLUORO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
- 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- KNEXGVPHPGXAGF-UHFFFAOYSA-N
- PubChem11679
- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (ACI)
- 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid
- 1-Cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
- X 3
- cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- 1-Cyclorpropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline Carboxylic Acid
- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4- oxoquinoline-3-carboxylic acid
- 93107-30-3
- 1-cyclopropyl-6,7-difluoro 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- SB71512
- cyclopropyl 6,7 difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- SCHEMBL501238
- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- DS-0501
- DB-050523
- EC 413-760-7
- 1-cyclopropyl-6,7-difluoro-1,4- dihydro-4-oxoquinoline-3-carboxylic acid
- NS00004712
- 1-cyclopropyl 6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- CS-W002812
- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acid
- CHEMBL4204733
- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
- EN300-7373084
- 1-cyclopropyl-6,7 difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-; 1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid; 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
- SY020858
- BCP28696
- 1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid
- 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylicAcid
- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
- 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- MFCD01646375
- AC-23370
- DTXSID40869113
- AE-641/11064010
- 1-cyclopropyl 6,7-difluoro-1,4-dihydro-4oxo-3-quinolinecarboxylic acid
- 6,7-difluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- 3-carboxy-1-cyclopropyl-6,7-difluoro-4-quinolone
- 1-cyclopropyl-6, 7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- 1-Cyclopropyl-6 pound not7-difluoro-4-oxo-1 pound not4-dihydroquinoline-3-carboxylic acid
- C2779
- 1-Cyclopropyl-6,7-diflouro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
- 1 -cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- AKOS015840750
- J-504574
-
- MDL: MFCD01646375
- Inchi: 1S/C13H9F2NO3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2H2,(H,18,19)
- Chiave InChI: KNEXGVPHPGXAGF-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(=O)C2C(=CC(=C(C=2)F)F)N(C2CC2)C=1)O
Proprietà calcolate
- Massa esatta: 265.05500
- Massa monoisotopica: 265.055
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 461
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.8
- Superficie polare topologica: 57.6
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 1.63
- Punto di fusione: 289°C(lit.)
- Punto di ebollizione: 434.2°C at 760 mmHg
- Punto di infiammabilità: 216.4°C
- Indice di rifrazione: 1.655
- PSA: 59.30000
- LogP: 2.31280
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H361-H412
- Dichiarazione di avvertimento: P201-P202-P273-P280-P308+P313-P405-P501
- Codice categoria di pericolo: 62-52/53
- Istruzioni di sicurezza: S22; S36/37; S61
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R62; R52/53
- Condizioni di conservazione:Sealed in dry,Room Temperature
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020858-1g |
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |
93107-30-3 | >97% | 1g |
¥33.00 | 2024-07-09 | |
abcr | AB284508-1 g |
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 97%; . |
93107-30-3 | 97% | 1g |
€81.90 | 2023-04-26 | |
eNovation Chemicals LLC | D375691-5g |
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |
93107-30-3 | 97% | 5g |
$765 | 2024-05-24 | |
abcr | AB284508-100g |
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 97%; . |
93107-30-3 | 97% | 100g |
€771.80 | 2025-02-17 | |
Fluorochem | 049559-10g |
6,7-Difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid |
93107-30-3 | 95% | 10g |
£75.00 | 2022-03-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C843347-1g |
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
93107-30-3 | 95% | 1g |
173.70 | 2021-05-17 | |
abcr | AB284508-5 g |
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 97%; . |
93107-30-3 | 97% | 5g |
€125.10 | 2023-04-26 | |
Chemenu | CM121466-25g |
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |
93107-30-3 | 95% | 25g |
$163 | 2021-08-06 | |
TRC | C989685-2g |
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid |
93107-30-3 | 2g |
$ 173.00 | 2023-04-17 | ||
TRC | C989685-5g |
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid |
93107-30-3 | 5g |
$ 224.00 | 2023-04-17 |
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Process for preparing 2-chloro-4,5-difluorobenzoic acid, an intermediate for antibacterial quinolinecarboxylic acid derivatives, United States, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ; 11 h, 130 °C
Riferimento
- Anti-infective agents and drug efflux pump inhibitors containing heteroaromatic compounds and, Japan, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 2.5 h, reflux
Riferimento
- Preparation of fluoroquinolone compounds as antibiotic resistance breakers, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of macrolides and erythromycin derivatives anti-infective phosphonate analogs, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane , Water ; 7 h, rt
Riferimento
- Preparation of quinolones and their intermediates, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Acetic acid Catalysts: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium acetate Solvents: Water
1.2 Reagents: Sodium acetate Solvents: Water
Riferimento
- Hydrolytic process for the preparation of fluoroquinolonecarboxylic acids from their corresponding C1-4 alkyl esters using reduced amounts of sulfuric acid, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 2 h, 80 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Improved synthesis of ciprofloxacinYoujifu Gongye, 2008, (2), 11-12,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Process for the preparation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinolinecarboxylic acids in a cascade microreactor, European Patent Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Proteinase , Trypsin , Monoacylglycerol lipase Solvents: 1,4-Dioxane , Water ; 20 h, 40 °C
Riferimento
- Method for preparing quinolone carboxylic acid intermediate through compound enzyme catalytic hydrolysis, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Riferimento
- Pyridonecarboxylic acid antibacterial agents. Part 7. A new synthetic route to 7-halo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agentsJournal of Heterocyclic Chemistry, 1987, 24(1), 181-5,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 2.5 h, reflux
Riferimento
- N1-benzofused modification of fluoroquinolones reduces activity against gram-negative bacteriaChemRxiv, 2019, 1, 1-38,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Preparation of 7-(substituted)piperazinyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids as antibacterial agents, United States, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium fluoride Catalysts: Tetradecyltrimethylammonium chloride ; rt → 170 °C; 9 h, 170 °C
Riferimento
- Method for synthesizing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid using phase transfer catalyst, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water
Riferimento
- Synthesis of clinafloxacinZhongguo Yiyao Gongye Zazhi, 2000, 31(8), 338-340,
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: Acetic acid , Water ; 3 h, reflux
Riferimento
- Preparation of clinifloxacin key intermediate, China, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Solvents: Toluene ; 25 - 35 °C; 35 °C → 95 °C; 2 h, 95 °C; 95 °C → 35 °C
1.2 4 h, 25 °C
1.3 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 3 h, 35 - 45 °C; 45 °C → 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C → 100 °C; 10 h, 100 °C; 100 °C → 25 °C; 2 h, 25 °C
1.2 4 h, 25 °C
1.3 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ; 3 h, 35 - 45 °C; 45 °C → 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 25 °C → 100 °C; 10 h, 100 °C; 100 °C → 25 °C; 2 h, 25 °C
Riferimento
- Improved process for the preparation of besifloxacin hydrochloride and intermediates thereof, India, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetic acid , Water ; rt → reflux
Riferimento
- Study on synthesis of 1-cyclopropyl-6,7-difluroro-1,4-dihydro-4-oxo-3-quinolone carboxylic acidJingxi Yu Zhuanyong Huaxuepin, 2012, 20(6), 39-42,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Dimethyl sulfoxide ; rt → 120 °C
Riferimento
- Process for the preparation of fluoroquinolones via streamlined synthesis, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 8 h, reflux
Riferimento
- Baylis-hillman route to several quinolone antibiotic intermediatesSynthesis, 2006, (6), 963-968,
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Raw materials
- Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,4,5-trifluoro-β-oxo-, ethyl ester
- ethyl1-cyclopropyl-6-fluoro-7-[(4-isopropyl-1,3-thiazol-2-yl)methoxy]-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate
- Cyclopropanecarboxylic acid
- (dimethoxymethyl)dimethylamine
- Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
- Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,4,5-trifluoro-β-oxo-, ethyl ester, (Z)- (9CI)
- 3-Quinolinecarboxaldehyde, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-
- cyclopropanamine
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Preparation Products
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Letteratura correlata
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
93107-30-3 (1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) Prodotti correlati
- 103222-12-4(3-Quinolinecarboxylicacid, 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-)
- 42835-25-6(Flumequine)
- 94242-51-0(1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)
- 205877-21-0(2-(2,3-dihydro-1H-indol-2-yl)acetic acid)
- 1226487-94-0((2E)-N-(3-methyl-1,2-thiazol-5-yl)-3-(thiophen-2-yl)prop-2-enamide)
- 2228518-34-9(3-(2-{(tert-butoxy)carbonylamino}phenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2757952-46-6(2-Methyloxan-4-yl 4-methylbenzene-1-sulfonate)
- 2229192-85-0(5-2-(propan-2-yl)-1,3-thiazol-5-yl-1,2-oxazol-3-amine)
- 1704069-25-9(1-(3-(3-Bromophenoxy)propyl)-4-ethylpiperazine)
- 2680734-76-1(4-(Difluoromethyl)-2-acetamido-1,3-oxazole-5-carboxylic acid)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:93107-30-3)1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:93107-30-3)1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Purezza:99%
Quantità:100g
Prezzo ($):428.0